molecular formula C16H12N2O2 B12920307 N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide CAS No. 63186-16-3

N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide

Cat. No.: B12920307
CAS No.: 63186-16-3
M. Wt: 264.28 g/mol
InChI Key: HEPAXQQLOYQRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is a compound characterized by the presence of an isoindoline nucleus and a benzamide group. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and benzamide group play crucial roles in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a benzamide group makes it a versatile compound with diverse applications .

Properties

CAS No.

63186-16-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[(3-hydroxy-2H-isoindol-1-yl)methylidene]benzamide

InChI

InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(20)18-14/h1-10,18,20H

InChI Key

HEPAXQQLOYQRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=CC2=C3C=CC=CC3=C(N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.